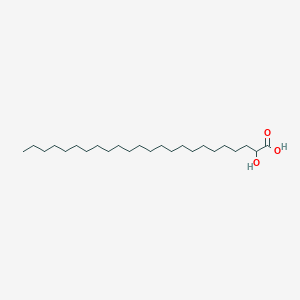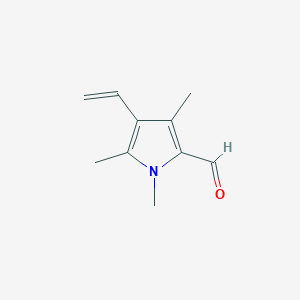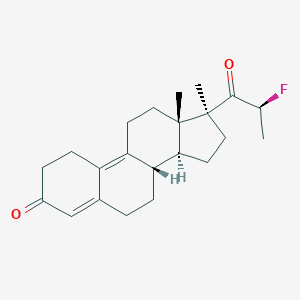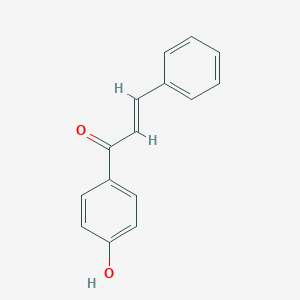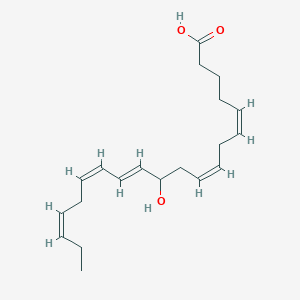
(+/-)-11-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure and are confirmed through experimental analysis .Scientific Research Applications
Biosynthesis in Yeasts and Fungi
A study on the biosynthesis of 3-hydroxy fatty acids in yeasts such as Dipodascopsis uninucleata revealed the conversion of eicosapentaenoic acid to various hydroxylated forms. This process was associated with mitochondria and indicated a significant role in yeast metabolism and potentially in broader biological contexts (Fox, Hamberg, Friend, & Ratledge, 2000).
Oxidative Degradation and Synthesis
Research has shown that eicosapentaenoic acid can be converted into α,β-ethylenic epoxide derivatives and undergo oxidative cleavage, yielding a variety of aldehydes. This process has implications for the synthesis of complex organic compounds (Holmeide & Skattebol, 2003).
Metabolism in Drosophila
A study on Drosophila melanogaster demonstrated that diets supplemented with eicosapentaenoic acid resulted in the production of specific hydroxy-eicosanoids. This suggests that Drosophila might have a unique lipid metabolic system, offering a model for studying eicosanoid metabolism (Tan, Xin, Zhai, & Shen, 2016).
Enzymatic Applications in Food Industry
Lyophilized extracts from vegetable flours have been used to synthesize oxylipins derived from eicosapentaenoic acid. These extracts present an alternative to purified enzymes for preparative organic synthesis in the food industry, with specific applications in the synthesis of bioactive compounds (Sanfilippo, Paterna, Biondi, & Patti, 2019).
Inflammation and Resolution Pathways
Research has identified that derivatives of eicosapentaenoic acid play a role in the resolution of inflammation. Specific metabolites like resolvins and protectins, derived from eicosapentaenoic acid, have been identified in human blood and are associated with anti-inflammatory and pro-resolving activities (Mas et al., 2012).
Marine Biology and Ecophysiology
Studies on marine diatoms, such as Pseudo-nitzschia delicatissima, have shown the production of hydroxy-eicosapentaenoic acid compounds via lipoxygenase pathways. This suggests a significant role for these compounds in marine ecology and algal bloom dynamics (d’Ippolito et al., 2009).
Biotechnological Production
Recombinant Escherichia coli cells expressing specific enzymes have been used to hydroxylate polyunsaturated fatty acids, including eicosapentaenoic acid. This process is significant for the biotechnological production of hydroxylated fatty acids, which have various industrial and medicinal applications (Shin et al., 2019).
Mechanism of Action
Target of Action
It is known to bind to and activate receptors involved in anti-inflammatory processes .
Mode of Action
The specific mechanisms of action of 11-HEPE include its ability to bind to and activate receptors involved in anti-inflammatory processes, potentially leading to the suppression of pro-inflammatory genes and the promotion of resolution pathways .
Result of Action
The molecular and cellular effects of 11-HEPE’s action are likely related to its anti-inflammatory properties. By binding to and activating certain receptors, it may suppress pro-inflammatory genes and promote resolution pathways, thereby reducing inflammation .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
11-HEPE interacts with various enzymes, proteins, and other biomolecules. It is produced by non-enzymatic oxidation of EPA . The specific enzymes involved in its metabolism are not clearly documented . It is known that EPA can be metabolized into hydroxyeicosapentaenoic acids (HEPEs) through the action of enzymes such as cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 monooxygenases (CYPs) .
Cellular Effects
11-HEPE has been associated with anti-inflammatory properties . It influences cell function by modulating the production and function of certain cytokines and eicosanoids, which are critical mediators and regulators of inflammation . It has been observed to influence the survival and proliferation of certain cell lines .
Molecular Mechanism
It is known to bind to and activate receptors involved in anti-inflammatory processes, potentially leading to the suppression of pro-inflammatory genes and the promotion of resolution pathways .
Temporal Effects in Laboratory Settings
A study on a marine lipid concentration standardized to 17-HDHA and 18-HEPE (a related compound) showed improvements in quality of life, reduction in pain intensity and interference, and improved mood within 4 weeks in adults with chronic pain .
Dosage Effects in Animal Models
A study on a marine lipid concentration standardized to 17-HDHA and 18-HEPE showed beneficial effects in reducing pain intensity in adults with chronic pain .
Metabolic Pathways
11-HEPE is involved in the metabolic pathways of omega-3 polyunsaturated fatty acids. It is derived from EPA through the action of enzymes such as COXs, LOXs, and CYPs .
Transport and Distribution
It is known that in the body, water and solutes, including 11-HEPE, move through semi-permeable membranes of cells and from one compartment of the body to another by a process called osmosis .
Subcellular Localization
It is known that the intracellular fluid (ICF) compartment includes all fluid enclosed in cells by their plasma membranes, and 11-HEPE, being a soluble molecule, is likely to be found in this compartment .
Properties
IUPAC Name |
(5Z,8Z,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEHSDHMEMMYIR-WSAGHCNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C=C\C(C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of 11-HEPE?
A1: 11-HEPE is primarily generated from the omega-3 fatty acid, EPA. This conversion is mediated by enzymes like lipoxygenases (LOX), particularly 12/15-LOX. [, ] While 11-HEPE is found naturally in limited amounts, dietary supplementation with EPA, commonly found in oily fish, can increase its production within the body.
Q2: How does 11-HEPE influence inflammation resolution?
A2: Research suggests that 11-HEPE, along with other specialized pro-resolving mediators (SPMs), plays a crucial role in actively resolving inflammation rather than merely inhibiting its initiation. [] While the precise mechanisms are still under investigation, some studies indicate that 11-HEPE may activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. [] These receptors regulate gene expression involved in inflammation, lipid metabolism, and cellular differentiation.
Q3: Does genetic background affect an individual's response to EPA supplementation in terms of 11-HEPE production?
A3: Yes, research indicates that individuals carrying the APOE4 genotype, a genetic risk factor for various inflammatory conditions, exhibit a greater increase in plasma 11-HEPE levels following high-dose EPA and DHA supplementation for 12 months. [] This suggests that genetic factors can influence the body's ability to generate bioactive metabolites like 11-HEPE from dietary omega-3 fatty acids.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


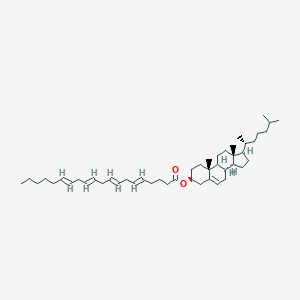

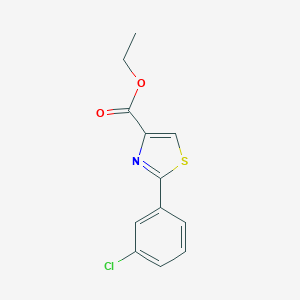
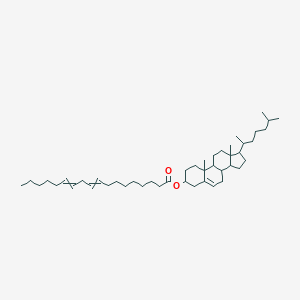
![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)



